molecular formula C27H18ClNO10 B1246157 Xantholipin

Xantholipin

カタログ番号: B1246157
分子量: 551.9 g/mol
InChIキー: HSVRTPZWHMWONP-JUEDDRGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Xantholipin is a polycyclic xanthone antibiotic, a class of highly oxygenated angular hexacyclic compounds derived from a single polyketide chain and produced by Streptomyces species . This compound exhibits a wide spectrum of potent biological activities, making it a valuable candidate for investigative research. It demonstrates powerful antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values as low as 0.025 μg mL⁻¹ . Furthermore, this compound shows significant cytotoxicity against various human cancer cell lines, such as leukemia HL-60 and oral squamous carcinoma KB cells, at nanomolar concentrations . Its research value is further enriched by the identification of a related analogue, this compound B, which was isolated from a mutant strain of Streptomyces flocculus and has been reported to show 3 to 10-fold greater cytotoxicity than this compound against a panel of cancer cell lines . The compound's mechanism of action is multifaceted; it has been shown to inhibit heat shock protein HSP47 gene expression, which is implicated in fibrotic diseases, and some polycyclic xanthones are known to interfere with bacterial cell wall biosynthesis . The complex structure of this compound, which is critical for its bioactivity, is formed through a series of post-PKS tailoring steps, including a Baeyer-Villiger type oxidation to form the xanthone scaffold . This product is intended for research purposes only.

特性

分子式

C27H18ClNO10

分子量

551.9 g/mol

IUPAC名

(2R,11S,13R)-22-chloro-2,28-dihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),4(9),7,17,20(25),21,23,27-octaene-3,5,10,26-tetrone

InChI

InChI=1S/C27H18ClNO10/c1-8-5-10-14(26(34)29-8)25(33)27(35)11(18(10)30)6-13-15-17(27)20(32)16-19(31)9-3-4-12(28)22(36-2)21(9)39-24(16)23(15)38-7-37-13/h3-5,11,13,32,35H,6-7H2,1-2H3,(H,29,34)/t11-,13-,27-/m1/s1

InChIキー

HSVRTPZWHMWONP-JUEDDRGBSA-N

異性体SMILES

CC1=CC2=C(C(=O)[C@]3([C@@H](C2=O)C[C@@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1

正規SMILES

CC1=CC2=C(C(=O)C3(C(C2=O)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1

同義語

xantholipin

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Xantholipin belongs to the polycyclic xanthone family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Analogs of this compound

15R-17,18-Dehydrothis compound Structure: Lacks the oxidoreductase-mediated double-bond reduction at C-17 and C-18 due to the absence of the xanZ2 gene . Bioactivity: Retains strong antiproliferative and antimicrobial activities comparable to this compound . Source: Produced by Streptomyces qinglanensis 172205 via genome-guided OSMAC (One Strain Many Compounds) cultivation .

This compound B Structure: A biosynthetic precursor of this compound, differing in the absence of a late-stage oxidative modification . Bioactivity: Exhibits 3–11-fold higher cytotoxicity than this compound against KB, BGC-803, A549, and MCF-7 cancer cell lines . Source: Isolated from Streptomyces flocculus CGMCC 4.1223 WJN-1, a mutant strain with an inactivated aminotransferase gene (stnR) .

Other Polycyclic Xanthone Antibiotics

Lysolipin I

  • Structure : Shares a xanthone-containing hexacyclic backbone but lacks the δ-lactam and methylene dioxy bridge .
  • Bioactivity : Antimicrobial activity against Gram-positive bacteria; gene cluster shares 54% similarity with this compound’s .
  • Biosynthesis : Involves a Baeyer-Villiger oxidation for xanthone ring formation, similar to this compound .

FD-594

  • Structure : Contains a xanthone core but differs in side-chain modifications .
  • Bioactivity : Cytotoxic activity; gene cluster shares 34% similarity with this compound’s .

Albofungin

  • Structure : Hexacyclic xanthone with a pyran ring instead of a δ-lactam .
  • Bioactivity : Antifungal and antitumor activities; gene cluster shares 48% similarity with this compound’s .

Cervinomycins Structure: Include a xanthone core with glycosidic side chains . Bioactivity: Antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Non-Streptomyces Xanthones

MDN-0185 Structure: Seven-ring polycyclic xanthone with partial structural similarity to this compound . Bioactivity: Potent antiplasmodial activity (IC₅₀ = 9 nM against Plasmodium falciparum 3D7) . Source: Produced by Micromonospora sp. CA-256353 .

Key Research Findings

Structural Determinants of Bioactivity

  • Post-PKS Modifications : The δ-lactam, methylene dioxy bridge, and stereogenic centers in this compound are critical for its cytotoxicity. Precursors lacking these features show 10²–10³-fold reduced activity .
  • Chlorine Substitution : The C-1 chlorine in this compound enhances its binding to molecular targets like HSP47 .

Gene Cluster Comparisons

  • This compound Cluster : Contains oxidoreductases (e.g., xanZ2) and amide synthetases absent in other xanthone pathways .
  • Cross-Species Similarity : this compound’s gene cluster shares 34–57% similarity with those of lysolipin I, FD-594, and albofungin .

Cytotoxicity Data

Compound HL60 (IC₅₀) KB (IC₅₀) A549 (IC₅₀) MCF-7 (IC₅₀)
This compound <0.3 μM <2 nM 3.2 μM 4.5 μM
This compound B N/A 0.18 nM 0.7 μM 1.5 μM
Doxorubicin (Control) 0.3 μM 20 nM 10 μM 12 μM

Q & A

Q. What are the key enzymatic and genetic components involved in Xantholipin biosynthesis?

this compound biosynthesis relies on a polyketide synthase (PKS)-driven pathway, supported by redox tailoring enzymes (e.g., Baeyer-Villiger oxidases) and cyclases. Gene clusters (e.g., xanO1-xanS1, xanB1-xanB3) are organized into 18 co-transcription units, as identified via RT-PCR and qRT-PCR analyses. Disruption of the ArsR family regulator XanR3 reduces transcription of critical operons, directly impairing biosynthesis .

Q. How is the planar structure of this compound determined experimentally?

Structural elucidation combines high-resolution mass spectrometry (HRESIMS) and NMR spectroscopy. Key steps include:

  • 1D/2D NMR : Comparison of chemical shifts (e.g., δC 136.0 for C-17 and δC 141.5 for C-18) identifies double bonds and sp² hybridized carbons.
  • HMBC/COSY correlations : Trace connectivity between protons and carbons (e.g., H-16a to C-17/C-18) to confirm ring systems.
  • Quantum chemical ECD calculations : Assign absolute configurations (e.g., 15R in 17,18-dehydrothis compound) by matching experimental and computed spectra .

Q. What methodologies are used to isolate and characterize this compound derivatives?

Isolation involves solvent extraction, followed by HPLC purification. Structural characterization employs:

  • HRESIMS : Determines molecular formulas (e.g., C₂₇H₁₆ClNO₉).
  • Comparative NMR analysis : Differentiates derivatives (e.g., 17,18-dehydrothis compound) from parent compounds.
  • Bioactivity assays : Cytotoxicity tests against cancer cell lines (e.g., HL60, KB) using IC₅₀ measurements .

Advanced Research Questions

Q. How can contradictions in bioactivity data between this compound and its precursors be resolved?

Precursors lacking post-PKS modifications (e.g., amide bonds, stereogenic centers) show 10²–10³-fold reduced cytotoxicity. To address discrepancies:

  • Structure-activity relationship (SAR) studies : Systematically modify functional groups and assay bioactivity.
  • Gene knockout mutants : Compare metabolite profiles of wild-type vs. XanR3-disrupted strains to identify essential biosynthetic steps .

Q. What experimental strategies optimize heterologous expression of this compound biosynthetic gene clusters?

  • AntiSMASH analysis : Identify and clone gene clusters (e.g., 72-kb alb cluster in Streptomyces chrestomyceticus).
  • Conjugation techniques : Transfer clusters into heterologous hosts (e.g., E. coli ET12567/pUZ8002) for expression.
  • Metabolic engineering : Overexpress rate-limiting enzymes (e.g., PKS modules) to enhance yield .

Q. How do regulatory genes like XanR3 influence this compound production?

  • Transcriptional profiling : Use qRT-PCR to measure operon expression levels in XanR3 mutants (e.g., 4.6-fold downregulation of xanO1-xanS1).
  • Complementation assays : Restore XanR3 in mutants to verify its role as a transcriptional activator.
  • Electrophoretic mobility shift assays (EMSAs) : Confirm DNA-binding activity of XanR3 to promoter regions .

Q. What methods validate the reproducibility of this compound biosynthesis studies?

  • Structured reporting : Follow Beilstein Journal guidelines to detail experimental protocols, including NMR parameters and HPLC conditions.
  • Deposit raw data : Provide HRESIMS spectra, NMR assignments, and bioassay datasets in supplementary materials.
  • Independent replication : Collaborate with external labs to repeat gene cluster expression and metabolite isolation .

Q. How can computational tools resolve ambiguities in this compound’s biosynthetic pathway?

  • Bioinformatics pipelines : Use antiSMASH to annotate gene functions (e.g., PKS, cyclases).
  • Phylogenetic analysis : Compare Streptomyces gene clusters to identify conserved domains.
  • Quantum mechanical modeling : Simulate reaction intermediates (e.g., Claisen rearrangements) to validate proposed pathways .

Q. What experimental designs address low yields in this compound production?

  • Fermentation optimization : Adjust pH, temperature, and carbon/nitrogen sources.
  • Precursor feeding : Supplement cultures with malonyl-CoA or SAM to bypass bottlenecks.
  • CRISPR-Cas9 editing : Knock out competing pathways (e.g., fatty acid biosynthesis) to redirect metabolic flux .

Q. How do researchers assess this compound’s mechanism of action in cancer cells?

  • Transcriptomic profiling : Measure HSP47 gene expression inhibition (IC₅₀ = 0.20 μM).
  • Comparative cytotoxicity assays : Test against doxorubicin-resistant cell lines to identify novel targets.
  • Apoptosis assays : Use flow cytometry to quantify caspase activation and mitochondrial membrane depolarization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xantholipin
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